molecular formula C19H19N3O4 B2593847 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 1171342-25-8

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2593847
CAS No.: 1171342-25-8
M. Wt: 353.378
InChI Key: SJHIFXRIWGUECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The synthesis of 1,3,4-oxadiazole derivatives, starting from furan-2-carbohydrazide, has shown antimicrobial activities against tested microorganisms. These compounds, characterized by elemental analyses and spectral studies, represent a class of chemicals with potential application in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Antiinflammatory and Antibacterial Agents

A series of novel pyrazoline derivatives were synthesized, exhibiting significant in vivo antiinflammatory and in vitro antibacterial activity. The methodology employed microwave irradiation, enhancing yield, environmental friendliness, and reducing reaction times. Some of these compounds showed potent antibacterial activity, highlighting their potential in developing new antiinflammatory and antibacterial agents (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Corrosion Inhibition

Organic inhibitors based on furan derivatives were investigated for their corrosion inhibition activity on mild steel in an acidic medium. The synthesized compounds showed appreciable corrosion inhibition properties, with efficiency increasing significantly under certain conditions. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Crystal Packing Analysis

A study on the crystal packing of 1,2,4-oxadiazole derivatives revealed the significant role of non-covalent interactions in their supramolecular architectures. This research provides insights into the molecular interactions and stabilization mechanisms of these compounds, which are essential for understanding their physical properties and potential applications (Sharma, Mohan, Gangwar, & Chopra, 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources .

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-15-6-3-2-5-14(15)19(23)22-10-8-13(9-11-22)17-20-21-18(26-17)16-7-4-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHIFXRIWGUECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.